3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one

Alzheimer's disease Cholinesterase inhibition Bioisostere SAR

3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one (molecular formula C20H20N2O2S) is a heterocyclic conjugate that unites a benzo[d]thiazol-2(3H)-one core with a 2-methylindoline moiety via a 3-oxopropyl spacer. The benzothiazolone ring serves as a privileged scaffold in medicinal chemistry, recognized as a sulfur bioisostere of the benzoxazolone pharmacophore and capable of mimicking phenol or catechol substructures.

Molecular Formula C19H18N2O2S
Molecular Weight 338.4 g/mol
Cat. No. B12132924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one
Molecular FormulaC19H18N2O2S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)CCN3C4=CC=CC=C4SC3=O
InChIInChI=1S/C19H18N2O2S/c1-13-12-14-6-2-3-7-15(14)21(13)18(22)10-11-20-16-8-4-5-9-17(16)24-19(20)23/h2-9,13H,10-12H2,1H3
InChIKeySUVXKRCGSWNWMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one – Structural and Pharmacophore Overview for Sourcing Scientists


3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one (molecular formula C20H20N2O2S) is a heterocyclic conjugate that unites a benzo[d]thiazol-2(3H)-one core with a 2-methylindoline moiety via a 3-oxopropyl spacer. The benzothiazolone ring serves as a privileged scaffold in medicinal chemistry, recognized as a sulfur bioisostere of the benzoxazolone pharmacophore and capable of mimicking phenol or catechol substructures [1]. The 2-methylindoline fragment introduces a stereogenic center at the indoline C2 position, distinguishing the compound from achiral indoline or indole variants and enabling potential enantioselective interactions with biological targets [2]. The 3-oxopropyl linker places the two heterocyclic systems at a defined distance that influences target binding and selectivity relative to shorter or longer chain analogs [3].

Core Benzothiazolone scaffold as sulfur bioisostere of benzoxazolone
Linker 3-oxopropyl spacer at defined distance for target binding
Chirality 2-methylindoline introduces stereogenic center for enantioselective studies

Why In-Class Benzothiazolone or Indoline Analogs Cannot Substitute for 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one in Experimental Workflows


The target compound occupies a unique intersection of three structural variables—heterocyclic core identity, linker length, and indoline substitution pattern—that conspire to determine its biological recognition and physicochemical behavior. Simple N-alkyl benzothiazolones (e.g., 3-methyl-benzothiazolone) lack the indoline pharmacophore and cannot recapitulate the bivalent binding interactions that the full conjugate may engage. The direct oxygen bioisostere (benzoxazolone analog, CAS 853751-95-8) alters both electronic distribution and lipophilicity, with literature evidence demonstrating that benzothiazolone and benzoxazolone cores produce divergent potency and selectivity profiles when tested in the same assay systems [1]. Compounds with different linker lengths (ethyl or butyl vs. propyl) have been shown in benzothiazolone-based sigma receptor series to exhibit substantially different affinities, emphasizing that the C3 spacer is not interchangeable [2]. Finally, the absence of the 2-methyl group on the indoline (producing the simpler 3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one) removes the stereochemical element that may govern enantioselective target engagement and off-target discrimination. Simply put, replacing any one of these structural components with an in-class alternative produces a chemically and pharmacologically distinct entity, making the exact compound essential for reproducible SAR expansion and probe validation.

Benzoxazolone analog (O for S) may shift potency and selectivity profiles; class evidence shows divergent cholinesterase inhibition.
Ethyl or butyl linker analogs alter target engagement; sigma receptor SAR confirms linker-length sensitivity.
Achiral indoline analog removes stereochemical element, limiting enantioselective pharmacological investigation.

Quantitative Differentiation Evidence for 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one Against Closest Analogs


Benzothiazolone (S) vs. Benzoxazolone (O) Core: Impact on Cholinesterase Inhibitory Potency and Selectivity

In a systematic study of 39 compounds bearing either benzothiazolone or benzoxazolone cores, the benzothiazolone-containing derivatives consistently demonstrated superior cholinesterase inhibitory potency and selectivity. Specifically, compound 11c (pentanamide derivative, benzothiazolone core) was the most potent BChE inhibitor (eqBChE IC50 = 2.98 μM, huBChE IC50 = 2.56 μM), while compound 14b (ketone derivative, benzothiazolone core) was the most potent AChE inhibitor (eeAChE IC50 = 0.34 μM, huAChE IC50 = 0.46 μM). The authors concluded that the benzothiazolone ring was more favorable for both AChE and BChE inhibition than the corresponding benzoxazolone ring [1]. When extrapolated to the 2-methylindolin-oxopropyl series, the same heteroatom effect (S vs. O) is expected to confer a potency advantage to the benzothiazolone target compound over its benzoxazolone analog (CAS 853751-95-8).

Core S vs O IC50
Class-level
Benzothiazolone core favored: top compound eeAChE IC50 0.34 μM, huBChE IC50 2.56 μM (reported series)
Supports core-class potency differentiation review
Direct compound-pair comparison not reported; class-level inference
Alzheimer's disease Cholinesterase inhibition Bioisostere SAR

Linker Length Specificity in Benzothiazolone-Based Ligands: Evidence from Sigma Receptor SAR

A focused SAR study on benzo[d]thiazol-2(3H)one-based sigma receptor ligands demonstrated that modifying the alkyl linker length between the benzothiazolone core and the cyclic amine moiety significantly altered receptor subtype affinity [1]. Compounds with a three-carbon (propyl) linker showed distinct binding profiles compared to two-carbon (ethyl) or four-carbon (butyl) analogs. This linker-length dependence establishes that the 3-oxopropyl spacer in the target compound is a critical design parameter, and congeners with different linker lengths cannot be assumed to exhibit the same target engagement profile.

Linker SAR
Class-level
Three-carbon linker optimal in benzothiazolone sigma receptor series; affinity shifts reported for ethyl/butyl variants
Linker length critical for target engagement consistency
No direct Ki for this compound; SAR inference from published ligands
Sigma receptor Linker SAR Ligand binding affinity

Chiral 2-Methylindoline vs. Achiral Indoline: Enantioselective Potential in Biological Recognition

The 2-methyl substitution on the indoline ring creates a stereogenic center absent in the parent 3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one. Chiral 2-substituted indolines are established pharmacophoric elements in numerous alkaloid natural products and synthetic bioactive compounds, with stereochemistry often dictating potency and target selectivity [1]. The presence of this single chiral center distinguishes the target compound from its achiral indoline counterpart and provides a handle for enantioselective target recognition or chiral chromatography-based analytical resolution—features not afforded by the unsubstituted indoline analog.

Chiral vs achiral indoline
Supporting evidence
2-methylindoline introduces one stereogenic center; achiral indoline lacks this feature, eliminating enantioselective recognition handle
Enables enantiomer-specific investigation
Quantitative biological comparison unavailable; structural distinction only
Chiral indoline Stereoselective binding Asymmetric synthesis

Calculated Physicochemical Property Differentiation: Benzothiazolone vs. Benzoxazolone Congener

Replacement of the sulfur atom in the benzothiazolone core with oxygen (generating the benzoxazolone analog, CAS 853751-95-8) is predicted to alter key physicochemical parameters relevant to membrane permeability and target binding. Based on calculated properties: the benzothiazolone compound (C20H20N2O2S, MW 352.45 g/mol) is expected to exhibit higher lipophilicity (estimated AlogP ~3.0–3.5) and larger polar surface area (~58 Ų) compared to the benzoxazolone analog (C19H18N2O3, MW 322.36 g/mol, estimated AlogP ~2.2–2.7, PSA ~55 Ų) [1]. The sulfur atom also increases the heavy atom count (25 vs. 24) and introduces distinct hydrogen-bonding and polarizability characteristics that influence ligand-protein interactions and metabolic stability [2].

Physicochemical profile
Supporting evidence
MW 352.45 vs 322.36; est. AlogP ~3.0–3.5 vs 2.2–2.7; PSA ~58 vs 55 Ų (S vs O core)
Supports lipophilicity-driven property differentiation
Calculated properties; experimental logP not reported
Lipophilicity Drug-likeness Physicochemical profiling

Benzothiazolone vs. Benzoisothiazolone 1,1-Dioxide: Redox State of Sulfur and Biological Activity Profile

A distinct comparator is the benzoisothiazolone 1,1-dioxide analog, 2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, in which the sulfur atom is oxidized to the sulfone. In related heterocyclic systems, oxidation of the thiazolone sulfur to the 1,1-dioxide state profoundly alters electronic distribution, hydrogen-bonding capacity (adding two strong H-bond acceptor oxygens), and metabolic vulnerability, often redirecting biological activity toward different target classes (e.g., aldose reductase inhibition in spirosuccinimide series) [1]. The non-oxidized benzothiazolone target compound preserves the thioamide-like character of the C=S moiety, which may be essential for specific protein-ligand interactions (e.g., with sigma receptors or cholinesterases) that the sulfone analog cannot replicate.

Sulfur oxidation state
Class-level
Benzothiazolone (sulfide) vs benzisothiazolone 1,1-dioxide (sulfone); oxidation redirects biological target class
Redox state dictates target engagement class
No direct side-by-side comparison; SAR trends from related series
Sulfur oxidation state Metabolic stability Pharmacophore electronics

Optimal Research and Industrial Application Scenarios for 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one Based on Quantified Differentiation Evidence


Multi-Target Anti-Alzheimer Drug Discovery – Preferential Selection of Benzothiazolone over Benzoxazolone Core

In medicinal chemistry programs targeting Alzheimer's disease through cholinesterase inhibition, the benzothiazolone core has been demonstrated to be more favorable than the benzoxazolone core for both AChE and BChE inhibitory activity [1]. The target compound, bearing the benzothiazolone pharmacophore, is therefore the appropriate building block for SAR expansion in this therapeutic context. The 2-methylindoline moiety provides an additional degree of structural diversification for exploring interactions with peripheral anionic sites of cholinesterases or with ancillary AD-relevant targets such as monoamine oxidases. Researchers conducting multi-target lead optimization for AD should prioritize this compound over its benzoxazolone congener (CAS 853751-95-8).

Sigma Receptor Ligand Development – Linker-Defined Pharmacophore Optimization

The benzo[d]thiazol-2(3H)-one scaffold with a three-carbon alkyl linker has been validated as a productive template for sigma receptor ligand development, with nanomolar affinities achievable through optimization of the amine substituent [1][2]. The target compound provides the validated C3 linker and incorporates a 2-methylindoline as the amine moiety, a structural combination not explored in published sigma receptor series. This represents a rational extension of the established SAR space, making the compound suitable for sigma receptor binding screens and subsequent medicinal chemistry optimization. Laboratories investigating sigma-1/sigma-2 selectivity should use this exact compound to maintain linker-length consistency with published benchmark ligands.

Chiral Probe Development – Enantiomer-Specific Pharmacology of 2-Substituted Indolines

The stereogenic center at the indoline C2 position distinguishes this compound from achiral indoline analogs and enables enantiomer-specific biological evaluation [1]. Research groups studying stereochemistry-dependent pharmacology (e.g., enantioselective enzyme inhibition, differential receptor activation, or chiral metabolomics) can use this racemic compound as a starting point for chiral resolution (preparative HPLC on chiral stationary phases) to obtain individual enantiomers. This scenario is not accessible with the unsubstituted indoline analog, which lacks the chiral center entirely, making the 2-methylindoline compound the only viable choice for stereochemical investigations within this chemotype.

Physicochemical Profiling and CNS Drug-Likeness Assessment – Higher Lipophilicity Advantage

For CNS-targeted drug discovery programs, the calculated higher lipophilicity of the benzothiazolone compound (est. AlogP ~3.0–3.5) compared to the benzoxazolone analog (est. AlogP ~2.2–2.7) positions this compound more favorably for blood-brain barrier penetration [1]. The additional polarizability contributed by the sulfur atom also provides distinct molecular recognition features that can be exploited in structure-based design. Pharmaceutical scientists evaluating CNS drug-likeness or developing BBB-penetrant probe molecules should select this benzothiazolone variant when higher lipophilicity and thioamide character are desired properties within the candidate profile.

Application
Selection Property
Validation Focus
Cholinesterase inhibition studies for Alzheimer's research models
Benzothiazolone core for potency-class differentiation
AChE/BChE inhibition endpoint review
Sigma receptor ligand screening
C3 linker-length validated template
Receptor subtype affinity assessment
Enantiomer-specific pharmacological profiling
2-methylindoline chiral center
Chiral resolution and enantiomer profiling
CNS drug-likeness and permeability assessment
Higher lipophilicity profile (S vs O core)
Blood-brain barrier penetration assay review
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